1-(2-Ethylbutanoyl)azetidine-3-carboxylic acid
Overview
Description
1-(2-Ethylbutanoyl)azetidine-3-carboxylic acid is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds .
Preparation Methods
One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the azetidine ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalytic processes and advanced purification techniques .
Chemical Reactions Analysis
1-(2-Ethylbutanoyl)azetidine-3-carboxylic acid undergoes various chemical reactions due to the presence of functional groups and the strained azetidine ring. Common reactions include:
Scientific Research Applications
1-(2-Ethylbutanoyl)azetidine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Ethylbutanoyl)azetidine-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The azetidine ring’s strain and the presence of the 2-ethylbutanoyl and carboxylic acid groups enable the compound to participate in various biochemical pathways . These interactions can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
1-(2-Ethylbutanoyl)azetidine-3-carboxylic acid can be compared with other azetidine derivatives and similar heterocyclic compounds:
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups, used in similar applications.
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and different reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and distinct chemical properties.
The uniqueness of this compound lies in its specific functional groups and the balance of ring strain and stability, making it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
1-(2-ethylbutanoyl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-3-7(4-2)9(12)11-5-8(6-11)10(13)14/h7-8H,3-6H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTYEYFMWSYORG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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